SHP2 Inhibition Potency vs. CNBDA
CNBCA was derived from the parent compound CNBDA through the removal of one butyric acid group. This structural modification resulted in a 5.7-fold improvement in potency against SHP2 enzyme activity in vitro [1]. The potency gain is directly attributable to the rational design of CNBCA as an active-site inhibitor, which enhances its binding affinity and inhibitory capacity relative to its progenitor [2].
| Evidence Dimension | In vitro SHP2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.87 μM |
| Comparator Or Baseline | CNBDA (parent compound) |
| Quantified Difference | 5.7-fold improvement in potency |
| Conditions | In vitro phosphatase assay; purified SHP2 enzyme |
Why This Matters
This potency gain demonstrates that CNBCA is a rationally optimized derivative, providing researchers with a more efficacious tool for probing SHP2 biology than the parent compound CNBDA.
- [1] Lade DM, Agazie YM. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes. ACS Bio Med Chem Au. 2023;3(5):418-428. doi:10.1021/acsbiomedchemau.3c00024 View Source
- [2] CNBCA. TargetMol. Accessed 2026. View Source
